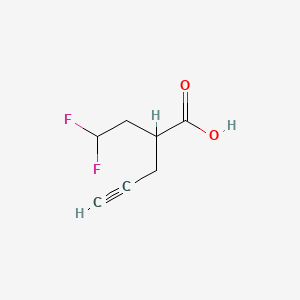
2-(2,2-Difluoroethyl)pent-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoroethyl)pent-4-ynoic acid is an organic compound with the molecular formula C7H8F2O2 It is characterized by the presence of a difluoroethyl group and a pent-4-ynoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethyl)pent-4-ynoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of pent-4-ynoic acid with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethyl)pent-4-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
2-(2,2-Difluoroethyl)pent-4-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly for its cytotoxic effects on cancer cells.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethyl)pent-4-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance binding affinity and selectivity towards specific targets, leading to desired biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Pentynoic acid: Similar in structure but lacks the difluoroethyl group.
2,2-Difluoropent-4-enoic acid: Contains a double bond instead of a triple bond in the alkyne group.
Pentenoic acids: Various isomers with different positions of the double bond
Uniqueness
2-(2,2-Difluoroethyl)pent-4-ynoic acid is unique due to the presence of both the difluoroethyl group and the alkyne moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H8F2O2 |
|---|---|
Molecular Weight |
162.13 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pent-4-ynoic acid |
InChI |
InChI=1S/C7H8F2O2/c1-2-3-5(7(10)11)4-6(8)9/h1,5-6H,3-4H2,(H,10,11) |
InChI Key |
CMCJXPNLNTVIER-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(CC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


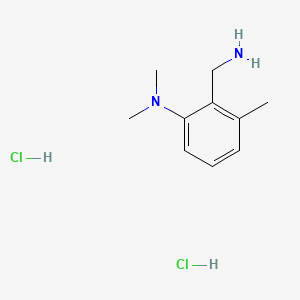
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)
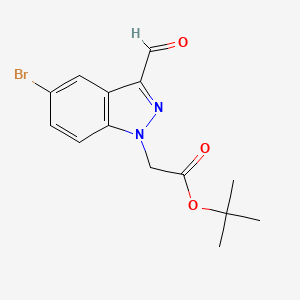
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)
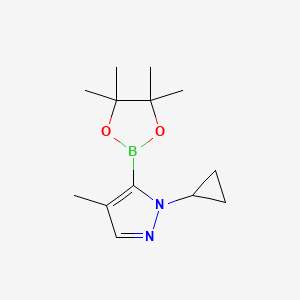
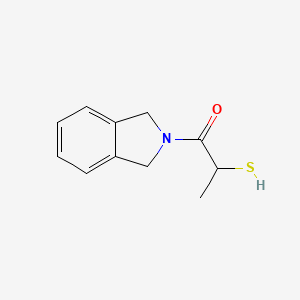
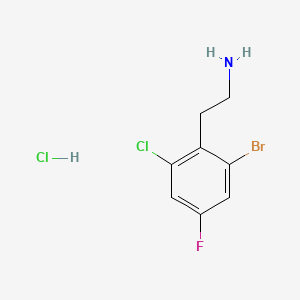
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
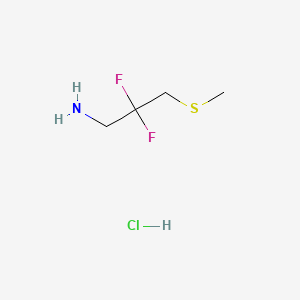
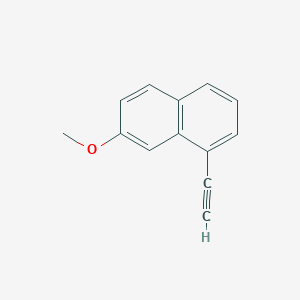
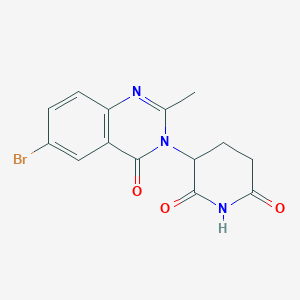
![[3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]boronic acid](/img/structure/B13456000.png)
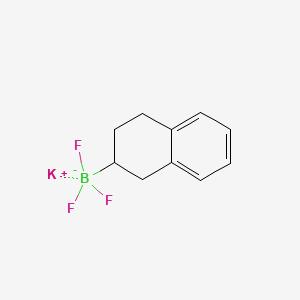
![4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B13456018.png)
